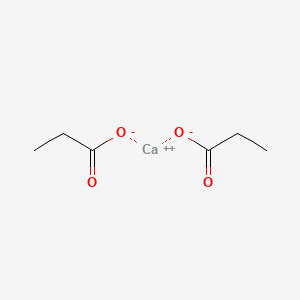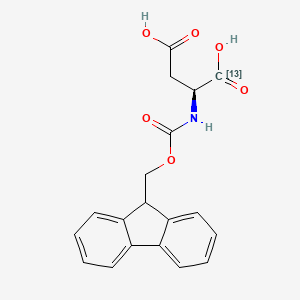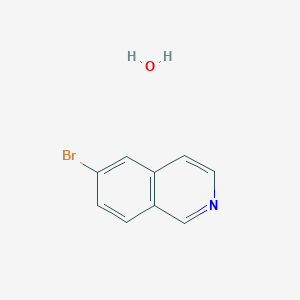
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidin ist ein chirales bicyclisches Amin mit einem Quinuclidin-Gerüst
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit dem entsprechenden Quinuclidin-Derivat.
Reaktionsbedingungen:
Reinigung: Das Endprodukt wird mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidin kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:
Batch- oder Durchflussreaktoren: Um Reaktionsparameter zu kontrollieren und die Effizienz zu verbessern.
Automatisierte Reinigungssysteme: Um eine gleichbleibende Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die an das Quinuclidin-Gerüst gebundenen funktionellen Gruppen verändern.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten am Quinuclidin-Ring einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Nucleophile: Wie Halogenide oder Amine für Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Quinuclidin-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von Pharmazeutika verwendet.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biologische Studien: Es wird in Studien im Zusammenhang mit Enzyminhibition und Rezeptorbindung verwendet.
Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Enzyminhibitor oder Rezeptoragonist/Antagonist wirken. Die beteiligten Pfade umfassen:
Bindung an Enzyme: Hemmung ihrer Aktivität.
Wechselwirkung mit Rezeptoren: Modulation ihrer Signalwege.
Wirkmechanismus
The mechanism of action of (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:
Binding to Enzymes: Inhibiting their activity.
Interacting with Receptors: Modulating their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quinuclidin: Die Stammverbindung mit einer ähnlichen bicyclischen Struktur.
2-Aminomethylquinuclidin: Eine verwandte Verbindung mit einem anderen Substitutionsschema.
5-Ethylquinuclidin: Ein weiteres Derivat mit einer Ethylgruppe am Quinuclidin-Ring.
Einzigartigkeit
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidin ist aufgrund seiner spezifischen Stereochemie und seines Substitutionsschemas einzigartig, die im Vergleich zu anderen Quinuclidin-Derivaten unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
475160-61-3 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C10H20N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h8-10H,2-7,11H2,1H3/t8-,9-,10+/m0/s1 |
InChI-Schlüssel |
HUVUAKNHVGVNGQ-LPEHRKFASA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2CN |
Kanonische SMILES |
CCC1CN2CCC1CC2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)


![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)




![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
